Cas no 61014-91-3 (Ethyl 4-isopropylpiperazine-1-carboxylate)

Ethyl 4-isopropylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-isopropylpiperazine-1-carboxylate
- ethyl 4-propan-2-ylpiperazine-1-carboxylate
- 1-Ethoxycarbonyl-4-isopropylpiperazin
- 4-Isopropyl-piperazin-1-carbonsaeure-aethylester
- 4-isopropyl-piperazine-1-carboxylic acid ethyl ester
- ethyl 4-(1-methylethyl)-1-piperazinecarboxylate
- Ethyl 4-(1-methylethyl)-1-piperazinylcarboxylate
- ETHYL 4-(1-METHYLETHYL)PIPERAZINE-1-CARBOXYLATE
- ethyl 4-(propan-2-yl)piperazine-1-carboxylate
- ETHYL4-ISOPROPYLPIPERAZINE-1-CARBOXYLATE
- HRMZRPQIFGCXML-UHFFFAOYSA-N
- SCHEMBL681679
- AKOS005216174
- CS-0454146
- 61014-91-3
- ethyl 4-isopropyl-1-piperazinecarboxylate
- DTXSID90276176
- G68302
-
- MDL: MFCD08064222
- インチ: InChI=1S/C10H20N2O2/c1-4-14-10(13)12-7-5-11(6-8-12)9(2)3/h9H,4-8H2,1-3H3
- InChIKey: HRMZRPQIFGCXML-UHFFFAOYSA-N
- SMILES: CCOC(=O)N1CCN(CC1)C(C)C
計算された属性
- 精确分子量: 200.15200
- 同位素质量: 200.152
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.8A^2
- 互变异构体数量: 何もない
- Surface Charge: 0
- XLogP3: 1.1
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 1.028
- Boiling Point: 128-130°C 14mm
- フラッシュポイント: 128-130°C/14mm
- Refractive Index: 1.4680
- PSA: 32.78000
- LogP: 1.04470
Ethyl 4-isopropylpiperazine-1-carboxylate Security Information
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
Ethyl 4-isopropylpiperazine-1-carboxylate 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Ethyl 4-isopropylpiperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003QPD-100mg |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 95% | 100mg |
$26.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524813-5g |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 98% | 5g |
¥2478.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524813-1g |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 98% | 1g |
¥885.00 | 2024-05-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25341-1g |
Ethyl 4-isopropylpiperazine-1-carboxylate, 98% |
61014-91-3 | 98% | 1g |
¥1171.00 | 2023-03-16 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25341-5g |
Ethyl 4-isopropylpiperazine-1-carboxylate, 98% |
61014-91-3 | 98% | 5g |
¥4718.00 | 2023-03-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-279114-1g |
Ethyl 4-isopropylpiperazine-1-carboxylate, |
61014-91-3 | 1g |
¥1053.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524813-250mg |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 98% | 250mg |
¥286.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524813-100mg |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 98% | 100mg |
¥202.00 | 2024-05-07 | |
1PlusChem | 1P003QPD-250mg |
Ethyl 4-isopropylpiperazine-1-carboxylate |
61014-91-3 | 95% | 250mg |
$44.00 | 2024-04-22 | |
SHENG KE LU SI SHENG WU JI SHU | sc-279114-1 g |
Ethyl 4-isopropylpiperazine-1-carboxylate, |
61014-91-3 | 1g |
¥1,053.00 | 2023-07-11 |
Ethyl 4-isopropylpiperazine-1-carboxylate 関連文献
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Ethyl 4-isopropylpiperazine-1-carboxylateに関する追加情報
Ethyl 4-isopropylpiperazine-1-carboxylate (CAS No. 61014-91-3): A Comprehensive Overview
Ethyl 4-isopropylpiperazine-1-carboxylate, a compound with the chemical formula C11H19NO2 and CAS number 61014-91-3, is a significant intermediate in pharmaceutical synthesis. This compound has garnered attention in the scientific community due to its versatile applications in the development of various therapeutic agents. The structure of Ethyl 4-isopropylpiperazine-1-carboxylate features a piperazine ring substituted with an isopropyl group at the 4-position and a carboxylate ester at the 1-position, making it a valuable building block for medicinal chemistry.
The piperazine moiety is a well-known pharmacophore in drug design, contributing to the biological activity of numerous drugs. Its presence in Ethyl 4-isopropylpiperazine-1-carboxylate enhances its potential as a precursor for drugs targeting neurological and cardiovascular disorders. Recent studies have highlighted the importance of piperazine derivatives in the development of antipsychotic and antidepressant medications, where modifications at the 4-position can significantly influence pharmacological properties.
The ester functionality in Ethyl 4-isopropylpiperazine-1-carboxylate not only contributes to its solubility but also provides a site for further chemical modifications. This makes it an attractive intermediate for synthesizing more complex molecules with tailored biological activities. The compound's stability under various reaction conditions further enhances its utility in synthetic chemistry.
In the realm of drug discovery, Ethyl 4-isopropylpiperazine-1-carboxylate has been explored as a precursor for novel therapeutic agents. For instance, researchers have investigated its potential in developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's. The isopropyl group at the 4-position of the piperazine ring plays a crucial role in modulating receptor binding affinity, which is essential for achieving desired therapeutic effects.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like Ethyl 4-isopropylpiperazine-1-carboxylate for drug-like properties. Virtual screening techniques have been employed to identify potential hits that can be further optimized into lead compounds. These methods leverage large databases of chemical structures and biological activity data to predict the efficacy of Ethyl 4-isopropylpiperazine-1-carboxylate derivatives.
The synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate typically involves multi-step organic reactions, starting from readily available precursors. The process often includes alkylation of piperazine followed by esterification to introduce the ethoxycarbonyl group. Optimizing reaction conditions to maximize yield and purity is crucial for industrial-scale production. Advances in catalytic methods have improved the efficiency and sustainability of these synthetic routes.
The pharmacokinetic properties of Ethyl 4-isopropylpiperazine-1-carboxylate derivatives are also subjects of extensive research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for developing safe and effective drugs. Preclinical studies have provided valuable insights into the metabolic pathways involving Ethyl 4-isopropylpiperazine-1-carboxylate, which inform drug design and formulation strategies.
In conclusion, Ethyl 4-isopropilppiperazine-1-carboxyllate (CAS No. 61014-91-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for developing novel therapeutic agents targeting various diseases. Continued research into its applications and synthetic methodologies will undoubtedly yield further breakthroughs in drug discovery and development.
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